N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide
Description
N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenylacetamide core with a 2,2-dimethylpropanoyl group attached via an ester linkage. The molecular formula of this compound is C13H17NO3.
Properties
CAS No. |
61689-15-4 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
[(2-phenylacetyl)amino] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(16)17-14-11(15)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,15) |
InChI Key |
XFRUPOJGMMVHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide typically involves the esterification of 2-phenylacetic acid with 2,2-dimethylpropanoic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide undergoes various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-phenylacetic acid and 2,2-dimethylpropanoic acid.
Oxidation: The phenylacetamide moiety can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: 2-phenylacetic acid, 2,2-dimethylpropanoic acid
Oxidation: Corresponding carboxylic acids or oxidized derivatives
Substitution: Various substituted phenylacetamides
Scientific Research Applications
N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s ester linkage allows it to undergo hydrolysis, releasing active metabolites that exert biological effects. The phenylacetamide moiety may interact with enzymes or receptors, modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- Pivmecillinam
- Pivampicillin
Uniqueness
N-[(2,2-Dimethylpropanoyl)oxy]-2-phenylacetamide is unique due to its specific structural features, such as the phenylacetamide core and the 2,2-dimethylpropanoyl ester group. These structural elements confer distinct chemical and biological properties, differentiating it from other similar compounds. For example, while pivmecillinam and pivampicillin are prodrugs of antibiotics, this compound is primarily used in research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
